1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde

Catalog No.
S2969053
CAS No.
2305252-36-0
M.F
C8H12O2
M. Wt
140.182
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde

CAS Number

2305252-36-0

Product Name

1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde

IUPAC Name

1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde

Molecular Formula

C8H12O2

Molecular Weight

140.182

InChI

InChI=1S/C8H12O2/c1-10-7-8(6-9)4-2-3-5-8/h2-3,6H,4-5,7H2,1H3

InChI Key

MATKIWNRGZUHOU-UHFFFAOYSA-N

SMILES

COCC1(CC=CC1)C=O

solubility

not available

1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde is a cyclic aldehyde characterized by its unique structure, which includes a cyclopentene ring substituted with a methoxymethyl group and a formyl group. Its molecular formula is C₈H₁₂O₂, and it is also known by other names such as 1-cyclopentene-1-carboxyaldehyde and 4-methoxy- (1S)-. This compound is recognized for its significance in organic synthesis and its diverse applications in various fields of research and industry.

Physical and Chemical Properties

The compound is a colorless liquid with a boiling point of 132°C and a melting point of -22°C. Its molecular weight is 140.18 g/mol, and it has a density of 0.981 g/cm³ at 20°C. It exhibits solubility in various organic solvents, including ethanol, ether, benzene, and chloroform.

Typical of aldehydes. It can undergo:

  • Nucleophilic addition reactions: The carbonyl group is susceptible to nucleophiles, allowing for the formation of alcohols or other functional groups.
  • Condensation reactions: It can react with amines or alcohols to form imines or acetals, respectively.
  • Oxidation reactions: The aldehyde can be oxidized to the corresponding carboxylic acid under appropriate conditions.

These reactions highlight its versatility as an intermediate in organic synthesis.

Research indicates that 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde exhibits notable biological activities. It has been reported to possess:

  • Anticancer properties: The compound has shown potential in inhibiting cancer cell growth.
  • Antifungal and antibacterial activities: Its efficacy against various microbial strains makes it a candidate for further pharmacological studies.
  • Insecticidal properties: The compound's ability to affect insect physiology suggests its utility in pest control applications.

These biological activities are believed to result from interactions with DNA, RNA, and proteins within target organisms.

Several methods exist for synthesizing 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde:

  • Cyclopentadiene Reaction: A common approach involves the reaction of cyclopentadiene with tert-butyl nitrite to form an intermediate that undergoes reductive alkylation with paraformaldehyde and formic acid.
  • Multistep Synthesis: Other synthetic routes may include multiple steps involving different reagents to achieve the desired product while ensuring high yields and selectivity .

Characterization techniques such as ^1H nuclear magnetic resonance (NMR), ^13C NMR, Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The applications of 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde are diverse:

  • Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Chiral Synthons: The compound is utilized in preparing chiral synthons, which are crucial in asymmetric synthesis processes.
  • Research Tool: Its unique properties make it valuable in various scientific experiments aimed at exploring new

Studies have indicated that 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde interacts with biological macromolecules such as proteins and nucleic acids. These interactions can lead to significant biological effects, including modulation of enzyme activity or interference with cellular signaling pathways. Further research is necessary to elucidate the specific mechanisms underlying these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde. A comparison highlights its unique features:

Compound NameMolecular FormulaNotable Features
3-Cyclohexene-1-carboxaldehydeC₇H₁₀OSimilar cyclic structure; less steric hindrance
Cyclopentane carboxaldehydeC₅H₈OSimpler structure; lacks methoxy substitution
2-MethylcyclopentanecarboxaldehydeC₇H₁₂OMethyl substitution affects reactivity

The presence of the methoxymethyl group in 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde distinguishes it from these similar compounds, enhancing its solubility and reactivity profile .

Cyclopentene derivatives have occupied a central role in organic chemistry since Carl Gärtner’s 1893 synthesis of cyclopentene via dehydrohalogenation of iodocyclopentane. Early work focused on the inherent strain of the five-membered ring, which imparts unique reactivity in polymerization and cycloaddition reactions. The discovery of the vinylcyclopropane-cyclopentene rearrangement in the mid-20th century marked a turning point, enabling the strategic construction of functionalized cyclopentenes from simpler precursors.

The advent of Ziegler-Natta catalysis further expanded the scope of cyclopentene chemistry, particularly in the production of 1,3-linked polymers. However, the integration of aldehyde functionalities into cyclopentene systems remained challenging until the development of photochemical methods. For instance, the formal [4+1] cycloaddition of acylsilane-derived carbenes with dienes, reported in 2022, provided a metal-free route to highly substituted cyclopentenes such as 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde. This breakthrough addressed longstanding limitations in stereocontrol and functional group compatibility.

Key Milestones in Cyclopentene Functionalization

YearDevelopmentSignificance
1893Gärtner’s synthesis of cyclopenteneFirst isolation of a cyclic olefin
1950sVinylcyclopropane-cyclopentene rearrangementEnabled strain-driven ring expansion
2022[4+1] Cycloaddition with acylsilanesIntroduced photochemical routes to aldehydes

Synthetic Importance of Quaternary Carbon-Containing Aldehydes

Quaternary carbon centers, characterized by four distinct substituents, are ubiquitous in bioactive molecules but notoriously difficult to construct. Aldehydes bearing such centers, like 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde, serve as linchpins in asymmetric synthesis due to their ability to undergo stereoselective transformations. The aldehyde group acts as a reactive handle for nucleophilic additions, while the methoxymethyl moiety enhances solubility and directs regioselectivity in subsequent reactions.

Recent innovations in cobalt catalysis have revolutionized the synthesis of α-quaternary aldehydes. A 2022 study demonstrated a three-component carboformylation reaction using Co(III) catalysts, which sequentially activates C–H bonds in arenes, adds them to dienes, and introduces formyl groups via acetic formic anhydride. This method achieves intermolecular carboformylation—a previously elusive transformation—with high atom economy. Similarly, the photochemical synthesis of 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde leverages donor-acceptor cyclopropane intermediates, which rearrange to cyclopentenes under mild conditions.

Comparative Analysis of Quaternary Aldehyde Synthesis Methods

MethodCatalystKey FeaturesReference
Photochemical [4+1] cycloadditionNone (light-mediated)Metal-free, generates cyclopropane intermediates
Co(III)-catalyzed carboformylationCobalt(III)Intermolecular C–H activation, high functional group tolerance
Ziegler-Natta polymerizationTitanium-basedProduces 1,3-linked polymers from cyclopentene

Research Objectives and Significance

The primary research objective surrounding 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde is to exploit its dual functionality (aldehyde and strained alkene) for the modular assembly of polycyclic frameworks. Its cyclopentene core serves as a conformational constraint in drug design, mimicking bioactive conformations of larger macrocycles. For example, the aldehyde group can undergo reductive amination to generate amine derivatives, while the methoxymethyl group participates in etherification or glycosylation reactions.

Current studies aim to optimize the enantioselective synthesis of this compound using chiral catalysts or auxiliaries. Computational analyses of its cyclopropane rearrangement pathway have revealed two distinct mechanisms: a concerted process for trans-substituted intermediates and a stepwise pathway involving charged species for cis-substituted variants. These insights guide the design of stereochemically complex analogs for applications in asymmetric catalysis and materials science.

Nucleophilic Addition Reactions

The aldehyde functional group in 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde exhibits characteristic electrophilic behavior, making it highly susceptible to nucleophilic attack [1] [2]. The carbonyl carbon bears a partial positive charge due to the electronegativity difference between carbon (2.5) and oxygen (3.5), creating a polarized carbon-oxygen double bond that serves as a primary site for nucleophilic addition reactions [3] [4].

The nucleophilic addition mechanism follows a consistent two-step process: initial nucleophilic attack at the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate [1] [5]. Strong nucleophiles such as hydride ions from sodium borohydride or lithium aluminum hydride undergo irreversible addition, producing primary alcohols through reduction of the aldehyde functionality [3] [4]. Grignard reagents (RMgX) similarly undergo irreversible addition, forming tertiary alcohols at the quaternary carbon center with high stereocontrol [6] [4].

NucleophileProduct TypeMechanismReversibility
H⁻ (NaBH₄, LiAlH₄)Primary alcoholDirect additionIrreversible
RMgXTertiary alcohol1,2-AdditionIrreversible
CN⁻CyanohydrinAddition-protonationReversible
H₂OGem-diolHydrationReversible
ROHHemiacetalAddition-cyclizationReversible

Weaker nucleophiles, including cyanide ion, water, and alcohols, participate in reversible addition reactions [2] [7]. Cyanohydrin formation with hydrogen cyanide represents a particularly important transformation, as it extends the carbon chain while introducing a versatile nitrile functional group [8] [7]. The reaction typically requires buffered conditions (pH 4-5) to optimize the balance between cyanide nucleophilicity and aldehyde electrophilicity [7].

The reactivity of aldehydes toward nucleophilic addition generally exceeds that of ketones due to reduced steric hindrance and enhanced electrophilicity [3] [5]. The absence of alkyl substituents on the carbonyl carbon in 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde contributes to its high reactivity compared to corresponding ketone derivatives.

Carbonyl Activation Pathways

Carbonyl activation significantly enhances the electrophilicity of the aldehyde carbon through coordination with Lewis acids or protonation by Brønsted acids [9] [10]. When 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde coordinates with a Lewis acid, the resulting complex bears a formal positive charge, dramatically increasing the electron deficiency at the carbonyl carbon and facilitating nucleophilic attack [9] [11].

Common activation methods include proton donors such as hydrochloric acid and sulfuric acid, which protonate the carbonyl oxygen to generate oxonium ions [9] [10]. Lewis acids including boron trifluoride, aluminum chloride, and titanium tetrachloride coordinate directly to the oxygen lone pairs [9]. Metal chloride salts of scandium, titanium, and iron provide alternative activation pathways through similar coordination mechanisms [9].

Activation TypeExamplesMechanismEffect
Proton DonorHCl, H₂SO₄Protonation of oxygenEnhanced electrophilicity
Lewis AcidBF₃, AlCl₃Coordination to oxygenIncreased carbocation character
Metal ChlorideTiCl₄, ZnCl₂Metal coordinationPolarization enhancement
Organic AcidTfOH, TsOHProtonationActivation without water

Organic acids such as trifluoromethanesulfonic acid and toluenesulfonic acid offer advantages in anhydrous reaction conditions, avoiding complications from water that can interfere with sensitive transformations [9] [10]. The choice of activating agent depends on the specific nucleophile and reaction conditions, with stronger acids required for weaker nucleophiles.

Activation becomes particularly important when employing neutral nucleophiles such as alcohols or amines, which lack sufficient nucleophilic strength to attack unactivated carbonyls [1] [12]. The enhanced electrophilicity following activation enables these weaker nucleophiles to participate in addition reactions that would otherwise be thermodynamically unfavorable.

Wittig and Related Olefination Reactions

The Wittig reaction represents one of the most powerful methods for converting aldehydes to alkenes, proceeding through the formation of phosphonium ylides and subsequent cycloaddition with carbonyl compounds [13] [14]. For 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde, Wittig olefination provides access to substituted alkenes with predictable stereochemistry depending on the ylide stabilization.

The mechanism involves initial nucleophilic attack of the ylide carbon on the electrophilic aldehyde carbon, forming a betaine intermediate that cyclizes to generate a four-membered oxaphosphetane ring [13] [15]. This intermediate undergoes rapid decomposition through a retro-[2+2] cycloaddition, producing the alkene product and triphenylphosphine oxide [14] [16].

Ylide reactivity and stereoselectivity depend critically on the degree of stabilization by adjacent electron-withdrawing groups [13] [14]. Non-stabilized ylides (where R = H or alkyl) exhibit high reactivity and Z-selectivity, while stabilized ylides (R = electron-withdrawing group) show lower reactivity but E-selectivity [15] [16]. Semi-stabilized ylides containing aryl substituents demonstrate intermediate behavior with mixed stereoselectivity.

Ylide TypeStabilizationReactivityStereoselectivityMechanism
Non-stabilizedR = H, alkylHighZ-selective[2+2] Cycloaddition
StabilizedR = EWGLowE-selective[2+2] Cycloaddition
Semi-stabilizedR = arylModerateMixed[2+2] Cycloaddition

Recent mechanistic studies support a concerted [2+2] cycloaddition pathway for lithium-free Wittig reactions, proceeding through kinetic control rather than thermodynamic equilibration of intermediates [14] [15]. This mechanistic understanding enables rational prediction of stereochemical outcomes based on ylide structure and reaction conditions.

Related olefination methods include the Horner-Wadsworth-Emmons reaction using phosphonate esters, which typically provides E-selective alkene formation with enhanced reaction scope and milder conditions compared to traditional Wittig chemistry [13]. These transformations prove particularly valuable for introducing methylene groups or extending carbon chains from the aldehyde functionality of 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde.

Alkene Functionality Transformations

Cycloaddition Reactions

The cyclopent-3-ene motif in 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde participates in various cycloaddition reactions, with the double bond serving as either a two-electron or four-electron component depending on the reaction type [17] [18]. Diels-Alder [4+2] cycloadditions represent the most common transformation, where the alkene functions as a dienophile reacting with 1,3-dienes to form cyclohexene derivatives [19].

The electron-deficient nature of the alkene, influenced by the adjacent quaternary carbon and aldehyde substituent, enhances its dienophile reactivity in normal electron-demand Diels-Alder reactions [17]. The reaction proceeds through a concerted mechanism with simultaneous formation of two carbon-carbon bonds, maintaining high stereoselectivity and regioselectivity [19].

Photochemical [2+2] cycloadditions with alkenes or carbonyl compounds generate cyclobutane derivatives through stepwise radical mechanisms [18] [20]. These reactions require ultraviolet irradiation and often proceed through triplet excited states, with quantum yields and selectivities dependent on photosensitizer choice and reaction conditions [18].

Reaction TypeMechanismProductsSelectivity
Diels-Alder [4+2]ConcertedCyclohexene ringsHigh regio/stereo
1,3-Dipolar [3+2]StepwiseFive-membered ringsModerate
Photochemical [2+2]RadicalCyclobutanesVariable
[3+2] AnnulationRadical cationCyclopentenesHigh diastereo

Formal [3+2] cycloadditions involving vinyl diazo compounds and the cyclopentenyl alkene proceed through photocatalytic radical cation mechanisms [20]. These reactions generate substituted cyclopentene derivatives with high diastereoselectivity, proceeding through sequential radical addition and cyclization steps [20]. The reaction tolerates various functional groups and provides access to complex polycyclic architectures.

1,3-Dipolar cycloadditions with azides, nitrones, or nitrile oxides form five-membered heterocyclic rings fused to the existing cyclopentene framework [21]. These transformations often exhibit excellent regioselectivity controlled by electronic and steric factors, with the aldehyde and methoxymethyl substituents directing the cycloaddition pathway [21].

Oxidative Transformations

The alkene functionality undergoes various oxidative transformations that introduce oxygen-containing functional groups while preserving or modifying the cyclopentene ring system [22] [23]. Ozonolysis represents the most powerful oxidative cleavage method, converting the carbon-carbon double bond to carbonyl groups through ozonide intermediates [24] [25].

Reductive workup of ozonolysis products with dimethyl sulfide or zinc yields aldehydes or ketones depending on the substitution pattern [22] [24]. For cyclopentenyl systems, ozonolysis produces linear dicarbonyl compounds that can undergo further cyclization or functional group manipulation [25].

Dihydroxylation reactions using osmium tetroxide provide syn-1,2-diols with high stereoselectivity [26] [27]. The reaction proceeds through cyclic osmate ester intermediates, with the stereochemistry determined by the approach of the reagent to the less hindered face of the alkene [26]. Catalytic variants employ N-methylmorpholine N-oxide as a co-oxidant to regenerate the osmium catalyst [26] [27].

Oxidation TypeReagentsProductsSelectivity
OzonolysisO₃, then reducing agentAldehydes/ketonesComplete cleavage
DihydroxylationOsO₄/NMO1,2-Diolssyn-Addition
EpoxidationmCPBAEpoxidesAnti-addition
Allylic oxidationSeO₂, CrO₃Allylic alcoholsPosition-selective

Epoxidation with meta-chloroperbenzoic acid generates three-membered oxirane rings with anti-stereochemistry relative to any existing substituents [28]. The epoxide products serve as versatile intermediates for ring-opening reactions with nucleophiles, providing access to amino alcohols, diols, and other bifunctional derivatives [28].

Allylic oxidation methods selectively introduce hydroxyl groups at positions adjacent to the double bond without affecting the alkene itself [23]. Selenium dioxide and chromium trioxide reagents demonstrate high position selectivity, with the reaction outcome influenced by sterics and electronic factors [23] [25].

Hydrogenation/Reduction Patterns

Catalytic hydrogenation of the cyclopentenyl double bond proceeds through syn-addition of hydrogen atoms to form the corresponding cyclopentane derivative [29] [30]. The reaction typically employs heterogeneous catalysts such as palladium on carbon or platinum oxide under hydrogen atmosphere at room temperature and atmospheric pressure [31] [32].

The mechanism involves adsorption of both hydrogen and the alkene substrate onto the metal catalyst surface, followed by synchronous transfer of hydrogen atoms to the same face of the double bond [31] [32]. This stereochemical requirement results from the surface-bound nature of the reaction, where both hydrogens must add from the catalyst surface [32].

Asymmetric hydrogenation using chiral transition metal complexes enables enantioselective reduction of prochiral alkenes [30]. Rhodium and iridium catalysts with chiral phosphine ligands demonstrate excellent enantioselectivities for cycloalkene substrates, providing access to enantioenriched cycloalkane products [30] [33].

Catalyst TypeSelectivityConditionsApplications
Pd/Csyn-AdditionH₂, room tempGeneral reduction
Pt/Csyn-AdditionH₂, room tempGeneral reduction
Rh complexesEnantioselectiveH₂, chiral ligandAsymmetric synthesis
Ir complexesEnantioselectiveH₂, chiral ligandAsymmetric synthesis

The hydrogenation of cycloalkenes shows distinctive patterns related to ring size and substitution [29] [33]. Five-membered rings generally hydrogenate more rapidly than six- or seven-membered analogs due to reduced conformational flexibility and enhanced catalyst binding [29]. Substrate specificity can be exploited in competitive hydrogenation experiments, where cyclopentene derivatives react preferentially over other cycloalkenes [29].

Selective reduction methods enable chemoselective hydrogenation in the presence of other reducible functional groups [31]. The aldehyde functionality can be protected or reduced separately using hydride reagents, allowing orthogonal manipulation of the alkene and carbonyl functionalities [31].

Methoxymethyl Group Reactivity

As a Protecting Group

The methoxymethyl (MOM) group serves as a highly effective protecting group for hydroxyl functionalities, though in 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde it functions as a permanent structural element rather than a temporary protection [34] [35]. Understanding MOM group chemistry provides insight into potential reactivity patterns and synthetic applications of the target compound.

MOM ethers exhibit remarkable stability under basic and neutral conditions, remaining intact in the presence of strong bases, nucleophiles, and mild oxidizing agents [34] [35]. The acetal linkage demonstrates stability across pH range 4-12, making it compatible with most synthetic transformations [34]. This stability derives from the electron-donating effects of the methoxy group, which stabilizes the acetal carbon against nucleophilic attack [35].

Installation of MOM protecting groups typically employs methoxymethyl chloride (MOMCl) in the presence of non-nucleophilic bases such as N,N-diisopropylethylamine [34] [36]. The mechanism proceeds through an SN2-like displacement where the alcohol oxygen attacks the MOM chloride carbon, displacing chloride ion to form the ether linkage [36] [37].

PropertyConditionsMechanismCompatibility
InstallationMOMCl, DIPEASN2-like displacementMost alcohols
StabilitypH 4-12, mild conditionsAcetal stabilityBases, nucleophiles
RemovalH₃O⁺, heatAcid hydrolysisGenerates methanol + HCHO
SelectivitySteric controlKinetic selectivityPrimary > secondary

Removal of MOM protecting groups requires acidic conditions, typically accomplished through heating in methanol with trace hydrochloric acid [34] [38]. The mechanism involves protonation of the methoxy oxygen, followed by elimination to generate a stabilized oxonium ion that undergoes hydrolysis to yield the free alcohol, methanol, and formaldehyde [36] [37].

The orthogonal nature of MOM protection enables selective deprotection in the presence of other acid-stable protecting groups [39] [40]. This selectivity proves particularly valuable in complex synthetic sequences where multiple protecting groups require differential removal [40].

Functional Group Interconversions

The methoxymethyl substituent in 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde can undergo various functional group interconversions that modify its electronic and steric properties [41] [42]. These transformations typically proceed through initial cleavage of the carbon-oxygen bond, followed by introduction of alternative functional groups at the resulting primary carbon center.

Chemoselective cleavage of the methyl ether linkage can be achieved using trimethylsilyl triflate in the presence of 2,2'-bipyridyl, which selectively activates aromatic MOM ethers over aliphatic variants [42]. This transformation proceeds through formation of a complex between the Lewis acid and the more Lewis basic methoxy oxygen, followed by elimination to generate a reactive intermediate [42].

Starting GroupTarget GroupReagentsMechanism
MOM etherAlcoholTMSOTf, bpySelective cleavage
MOM etherHalideHX, heatNucleophilic substitution
MOM etherAmineNH₃, Lewis acidSubstitution-reduction
MOM etherAlkylGrignard, catalystCross-coupling

Alternative approaches to functional group interconversion involve oxidative cleavage of the ether followed by reductive amination or other nucleophilic substitution reactions [43] [44]. These methods enable introduction of amino, halo, or alkyl substituents at the methoxymethyl position while preserving the remainder of the molecular framework [43].

The primary carbon of the methoxymethyl group can also serve as a site for carbon-carbon bond formation through metalation-based chemistry [45]. Directed lithiation adjacent to the ether oxygen, followed by electrophilic quench, provides access to substituted derivatives with extended carbon frameworks [45].

Radical-based transformations offer additional pathways for methoxymethyl group modification [42]. These reactions typically proceed through hydrogen atom abstraction or single-electron transfer mechanisms, generating reactive intermediates that undergo further functionalization [42].

Quaternary Carbon Reactivity

Stability and Conformational Analysis

The quaternary carbon center in 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde exhibits unique stability and conformational characteristics that significantly influence the compound's overall reactivity profile [46] [47]. Quaternary carbons, defined as carbons bonded to four other carbon atoms, present considerable steric congestion that affects both thermodynamic stability and kinetic reactivity [48] [49].

Conformational analysis reveals that the quaternary carbon adopts geometries that minimize steric interactions between the four substituents [46] [50]. In the cyclopentenyl framework, the ring constraint limits conformational flexibility, forcing the aldehyde and methoxymethyl substituents into specific spatial orientations [47] [49]. The preferred conformation positions bulky groups in arrangements that minimize gauche interactions and maximize van der Waals radii separation [46].

Ring strain contributes significantly to the overall stability profile, with five-membered rings exhibiting moderate strain energy compared to three- or four-membered analogs [47] [50]. The constraint imposed by ring closure affects the C-C-C bond angles around the quaternary center, creating deviations from ideal tetrahedral geometry that influence both stability and reactivity [50].

FactorStabilizingDestabilizingEnergy Impact
Steric HindranceBranching patternsEclipsing interactions3-4 kcal/mol
Electronic EffectsElectron-donating groupsElectron-withdrawing groups1-2 kcal/mol
Conformational StrainStaggered arrangementsEclipsed arrangements2-6 kcal/mol
Ring StrainLarge rings (>6)Small rings (<5)Variable

Electronic effects from the aldehyde and ether functionalities create additional stabilization or destabilization depending on the specific orbital interactions [48]. The aldehyde carbonyl, being electron-withdrawing, slightly destabilizes the quaternary carbon through inductive effects, while the methoxymethyl ether provides modest electron donation through hyperconjugation [46] [48].

Temperature-dependent conformational equilibria become important for understanding reaction selectivity and product distributions [47] [49]. At elevated temperatures, higher-energy conformations become populated, potentially opening alternative reaction pathways that are inaccessible under ambient conditions [50].

Rearrangement Reactions

Quaternary carbon centers can undergo various rearrangement reactions when appropriate driving forces exist, such as relief of steric strain or formation of more stable carbocationic intermediates [51] [52]. The specific structure of 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde provides multiple potential rearrangement pathways depending on reaction conditions and activating reagents.

1,2-Alkyl shifts represent the most common rearrangement type for quaternary carbons, particularly when adjacent to primary or secondary carbocation centers [53]. The mechanism involves concerted migration of a carbon-carbon bond with simultaneous charge redistribution, typically proceeding through transition states with partial bonding between the migrating group and both carbon centers [53] [54].

Semipinacol rearrangements offer particularly powerful methods for quaternary carbon construction and manipulation [51] [52]. These reactions proceed through migration of carbon substituents to electron-deficient centers, often triggered by Lewis acid activation or oxidative conditions [52] [54]. The rearrangement can install quaternary centers with high stereoselectivity when appropriate chiral environments direct the migration pathway [52].

Rearrangement TypeDriving ForceMechanismStereochemistry
1,2-Hydride shiftCarbocation stabilizationConcerted migrationRetention
1,2-Alkyl shiftQuaternary → tertiaryConcerted migrationRetention
SemipinacolRelief of strainThrough carbocationVariable
Ring expansionRing strain reliefThrough carbocationVariable

Ring expansion reactions become particularly favorable when the quaternary carbon is adjacent to strained ring systems [53]. Migration of ring carbon-carbon bonds can relieve angle strain while forming larger, more stable ring systems [53]. These rearrangements often proceed with high efficiency due to the substantial thermodynamic driving force provided by strain relief.

Pinacol-type rearrangements can occur when the quaternary carbon bears hydroxyl or leaving group functionalities [51] [55]. Treatment with acidic conditions promotes carbocation formation, followed by migration of adjacent carbon substituents to generate rearranged products with altered substitution patterns [55].

The aldehyde functionality in 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde can participate in cyclization-rearrangement sequences under appropriate conditions [56] [57]. These reactions typically involve initial nucleophilic attack at the carbonyl, followed by ring closure and subsequent rearrangement to form polycyclic products with complex architectures [56] [58].

XLogP3

0.5

Dates

Last modified: 08-17-2023

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